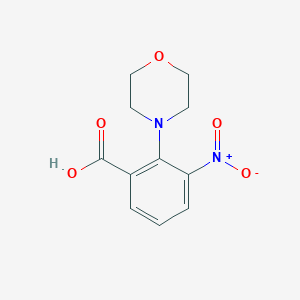

2-Morpholin-4-yl-3-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including rearrangements, condensations, and nucleophilic substitutions. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate for biologically active compounds, is achieved through a sequence of reactions starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . This suggests that the synthesis of 2-morpholin-4-yl-3-nitrobenzoic acid could similarly involve strategic functional group transformations and the use of morpholine as a building block.

Molecular Structure Analysis

The molecular structure of compounds related to 2-morpholin-4-yl-3-nitrobenzoic acid is characterized by X-ray crystallography. For example, morpholinium 2-chloro-4-nitrobenzoate forms a non-centrosymmetric space group with helical chains formed by N-H...O hydrogen bonds . This indicates that 2-morpholin-4-yl-3-nitrobenzoic acid may also exhibit interesting structural features due to the presence of morpholine and nitro groups, which can participate in hydrogen bonding.

Chemical Reactions Analysis

The reactivity of morpholine-containing compounds can be inferred from their reactions with other chemicals. The reaction of nitrosobenzene with 1-morpholin-1-ylcyclohexene leads to the formation of a hydroxylamine and its subsequent rearrangement into an aniline derivative . This suggests that 2-morpholin-4-yl-3-nitrobenzoic acid may also undergo reactions with nitroso compounds and could be involved in similar rearrangement processes.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-morpholin-4-yl-3-nitrobenzoic acid are not directly reported, related compounds provide some context. For example, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate has been synthesized and its crystal structure determined, revealing dihedral angles between the rings and the morpholine moiety . This information can be used to hypothesize about the physical properties of 2-morpholin-4-yl-3-nitrobenzoic acid, such as its potential crystallinity and solubility, which could be influenced by the presence of the morpholine and nitro groups.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Hydrogen Bonding

- Morpholinium 2-chloro-4-nitrobenzoate, a related compound to 2-Morpholin-4-yl-3-nitrobenzoic acid, demonstrates significant insights into the crystal structure and hydrogen bonding. This research highlights the importance of N-H...O hydrogen bonds in forming helical chains and rings in crystal structures, which could be relevant for 2-Morpholin-4-yl-3-nitrobenzoic acid as well (Ishida, Rahman, & Kashino, 2001).

Synthesis and Biological Activity

- The synthesis of benzimidazoles containing the morpholine skeleton, closely related to 2-Morpholin-4-yl-3-nitrobenzoic acid, has been researched for their antioxidant activities and glucosidase inhibitory potential. This indicates the potential use of 2-Morpholin-4-yl-3-nitrobenzoic acid in developing compounds with significant biological activity (Özil, Parlak, & Baltaş, 2018).

Intermediate in Synthesis of Biologically Active Compounds

- 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate related to 2-Morpholin-4-yl-3-nitrobenzoic acid, is significant for synthesizing various biologically active compounds, highlighting the role of morpholin-4-yl derivatives in pharmaceutical research (Wang et al., 2016).

Nonlinear Optical Materials

- The study of Morpholinium 2-chloro-4-nitrobenzoate for its nonlinear optical (NLO) properties suggests that compounds like 2-Morpholin-4-yl-3-nitrobenzoic acid could be explored for their potential in NLO applications, which is crucial in the field of photonics and telecommunications (Karthick et al., 2018).

Synthesis of DNA-Dependent Protein Kinase Inhibitors

- Research on the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, an intermediate in DNA-dependent protein kinase inhibitors, indicates the utility of morpholine derivatives in developing compounds for cancer treatment (Aristegui et al., 2006).

Smart Copolymers for Thermo-Responsiveness

- Morpholine-functional homopolymers and copolymers have been synthesized and tested for aqueous thermo-responsiveness, which implies potential applications of morpholine derivatives like 2-Morpholin-4-yl-3-nitrobenzoic acid in smart materials and responsive technologies (Lessard, Savelyeva, & Maríc, 2012).

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c14-11(15)8-2-1-3-9(13(16)17)10(8)12-4-6-18-7-5-12/h1-3H,4-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDGHIWDEAZTDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501286820 |

Source

|

| Record name | 2-(4-Morpholinyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholin-4-yl-3-nitrobenzoic acid | |

CAS RN |

890091-58-4 |

Source

|

| Record name | 2-(4-Morpholinyl)-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890091-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Morpholinyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)